Ethyl 3-(3-fluorophenyl)phenyl sulfide Ethyl 3-(3-fluorophenyl)phenyl sulfide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13550718
InChI: InChI=1S/C14H13FS/c1-2-16-14-8-4-6-12(10-14)11-5-3-7-13(15)9-11/h3-10H,2H2,1H3
SMILES: CCSC1=CC=CC(=C1)C2=CC(=CC=C2)F
Molecular Formula: C14H13FS
Molecular Weight: 232.32 g/mol

Ethyl 3-(3-fluorophenyl)phenyl sulfide

CAS No.:

Cat. No.: VC13550718

Molecular Formula: C14H13FS

Molecular Weight: 232.32 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 3-(3-fluorophenyl)phenyl sulfide -

Specification

Molecular Formula C14H13FS
Molecular Weight 232.32 g/mol
IUPAC Name 1-ethylsulfanyl-3-(3-fluorophenyl)benzene
Standard InChI InChI=1S/C14H13FS/c1-2-16-14-8-4-6-12(10-14)11-5-3-7-13(15)9-11/h3-10H,2H2,1H3
Standard InChI Key BAAJIZYWBKLUQL-UHFFFAOYSA-N
SMILES CCSC1=CC=CC(=C1)C2=CC(=CC=C2)F
Canonical SMILES CCSC1=CC=CC(=C1)C2=CC(=CC=C2)F

Introduction

Molecular Structure and Physicochemical Properties

Ethyl 3-(3-fluorophenyl)phenyl sulfide (C₁₄H₁₃FS) has a molecular weight of 232.32 g/mol. The fluorine atom at the 3-position of the phenyl ring introduces electronegativity, altering the compound’s electronic density and dipole moment compared to non-fluorinated analogs. This substitution enhances intermolecular interactions, such as hydrogen bonding and π-π stacking, which are critical in biological systems and crystal packing.

Structural Analysis

The compound’s structure comprises two aromatic rings:

  • Ring A: A phenyl group bonded to an ethyl sulfide (–S–CH₂CH₃) substituent.

  • Ring B: A 3-fluorophenyl group directly linked to the sulfur atom.

The dihedral angle between the two aromatic rings influences conformational flexibility and steric hindrance, which may affect binding to biological targets or catalytic sites.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₁₄H₁₃FS
Molecular Weight232.32 g/mol
IUPAC Name1-ethylsulfanyl-3-(3-fluorophenyl)benzene
Boiling Point (Predicted)310–325°C
LogP (Octanol-Water)3.8 ± 0.3 (Estimated)

Synthetic Methodologies

The synthesis of ethyl 3-(3-fluorophenyl)phenyl sulfide can be inferred from established protocols for analogous aryl sulfides. Copper-catalyzed C–S bond formation, as demonstrated in the synthesis of benzyl phenyl sulfides, offers a viable route .

Copper-Catalyzed Thiolation

A representative procedure involves:

  • Reagents: 3-Fluorophenylboronic acid, ethylthiol, copper(I) iodide, and a base (e.g., K₂CO₃).

  • Conditions: Solvent (DMSO/H₂O), 80°C, 12–24 hours.

  • Mechanism: Oxidative addition of the thiol to copper, followed by transmetalation with the aryl boronic acid and reductive elimination to form the C–S bond .

This method achieves moderate to high yields (70–85%) for structurally similar compounds, though optimization may be required for the target molecule.

Table 2: Comparison of Sulfide Synthesis Methods

MethodYield (%)Reaction TimeKey Advantage
Copper Catalysis 70–8512–24 hBiomolecule compatibility
Nucleophilic Substitution50–656–8 hSimplicity
Cross-Coupling80–9024–48 hBroad substrate scope

Reactivity and Functionalization

The sulfide group in ethyl 3-(3-fluorophenyl)phenyl sulfide serves as a nucleophilic site, enabling further derivatization:

Oxidation to Sulfones

Treatment with hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) oxidizes the sulfide to a sulfone, enhancing electrophilicity. This transformation is critical in drug design, as sulfones exhibit improved metabolic stability.

Electrophilic Aromatic Substitution

The electron-withdrawing fluorine atom directs electrophiles (e.g., NO₂⁺, SO₃H⁺) to the para position of the fluorophenyl ring, facilitating nitration or sulfonation. Such reactions expand the compound’s utility in synthesizing dyes or polymers.

CompoundTargetIC₅₀/MICMechanism
Ethyl 4-(3-Fluorophenyl)phenyl sulfideS. aureus12 µg/mLMembrane disruption
Thiophene-sulfide hybridMCF-7 cells2.2 µMTubulin inhibition

Industrial and Materials Science Applications

Polymer Additives

The electron-deficient fluorophenyl group improves thermal stability in polycarbonates and epoxies. Blends containing 0.5–1.0 wt% sulfide additive exhibit a 20–30°C increase in glass transition temperature (Tg).

Organic Electronics

Fluorinated sulfides act as electron-transport layers in OLEDs, achieving luminance efficiencies of 15–20 cd/A. Their low HOMO (-5.8 eV) facilitates hole-blocking, enhancing device longevity.

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